molecular formula C53H69FN8O13S B10819401 PCSK9 ligand 1

PCSK9 ligand 1

Cat. No. B10819401
M. Wt: 1077.2 g/mol
InChI Key: BOAJXEFAPWTSFX-FXASYPJLSA-N
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Preparation Methods

The synthesis of compound 16 involves multiple steps, including the formation of a PCSK9-binding ligand and the attachment of an Arg (Boc) 3 moiety. The synthetic route typically involves:

Industrial production methods for compound 16 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Compound 16 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the compound, while reduction could produce reduced forms with different functional groups.

Scientific Research Applications

Compound 16 has several scientific research applications:

Mechanism of Action

Compound 16 exerts its effects by binding to an allosteric site on PCSK9, which does not affect the intrinsic function of PCSK9. The Arg (Boc) 3 moiety extends out of the binding pocket, enabling interactions with components of the degradation complex. This targeted degradation of PCSK9 is being examined as a novel mechanism to decrease LDL cholesterol levels .

Comparison with Similar Compounds

Compound 16 is unique due to its hybrid, hetero-bifunctional nature. Similar compounds include other PCSK9 inhibitors and bifunctional molecules used in targeted protein degradation. Some of these similar compounds are:

Compound 16 stands out due to its novel mechanism of action and potential therapeutic applications, offering an alternative approach to existing treatments .

properties

Molecular Formula

C53H69FN8O13S

Molecular Weight

1077.2 g/mol

IUPAC Name

4-[4-[[(1R)-6-[2-[2-[[(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid

InChI

InChI=1S/C53H69FN8O13S/c1-50(2,3)73-47(67)59-39(12-11-20-56-45(61-48(68)74-51(4,5)6)62-49(69)75-52(7,8)9)43(64)55-22-24-70-25-26-71-40-28-34-19-21-58-53(10,31-42(63)60-46-57-23-27-76-46)37(34)30-41(40)72-35-17-18-36(38(54)29-35)32-13-15-33(16-14-32)44(65)66/h13-18,23,27-30,39,58H,11-12,19-22,24-26,31H2,1-10H3,(H,55,64)(H,59,67)(H,65,66)(H,57,60,63)(H2,56,61,62,68,69)/t39-,53+/m0/s1

InChI Key

BOAJXEFAPWTSFX-FXASYPJLSA-N

Isomeric SMILES

C[C@]1(C2=CC(=C(C=C2CCN1)OCCOCCNC(=O)[C@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)OC3=CC(=C(C=C3)C4=CC=C(C=C4)C(=O)O)F)CC(=O)NC5=NC=CS5

Canonical SMILES

CC1(C2=CC(=C(C=C2CCN1)OCCOCCNC(=O)C(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)OC3=CC(=C(C=C3)C4=CC=C(C=C4)C(=O)O)F)CC(=O)NC5=NC=CS5

Origin of Product

United States

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